4-(Methoxymethyl)-1,3-dioxane-2-carbaldehyde
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Overview
Description
4-(Methoxymethyl)-1,3-dioxane-2-carbaldehyde is an organic compound that features a dioxane ring substituted with a methoxymethyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of a suitable diol with formaldehyde under acidic conditions to form the dioxane ring
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(Methoxymethyl)-1,3-dioxane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The methoxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Methoxymethyl)-1,3-dioxane-2-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Methoxymethyl)-1,3-dioxane-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxymethyl group can also participate in interactions with biological molecules, contributing to the compound’s overall activity.
Comparison with Similar Compounds
- 2-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]acetic acid
- 4-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]butanoic acid
- 4-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]butanoic acid
Comparison: 4-(Methoxymethyl)-1,3-dioxane-2-carbaldehyde is unique due to its dioxane ring structure, which imparts different chemical properties compared to pyrrole-based compounds
Properties
Molecular Formula |
C7H12O4 |
---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
4-(methoxymethyl)-1,3-dioxane-2-carbaldehyde |
InChI |
InChI=1S/C7H12O4/c1-9-5-6-2-3-10-7(4-8)11-6/h4,6-7H,2-3,5H2,1H3 |
InChI Key |
INCBICHBBQTSOL-UHFFFAOYSA-N |
Canonical SMILES |
COCC1CCOC(O1)C=O |
Origin of Product |
United States |
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